

Total Synthesis of Przewalskin B: A Detailed Overview of Synthetic Strategies

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Compound of Interest

Compound Name: *Przewalskin*

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Przewalskin B, a novel diterpenoid isolated from the Chinese medicinal plant *Salvia przewalskii*, has garnered significant attention from the synthetic chemistry community due to its unique and complex molecular architecture and its reported anti-HIV-1 activity. This document provides a detailed account of the total synthesis methods developed for this challenging natural product, aimed at researchers, scientists, and drug development professionals. The application notes and protocols herein summarize the key strategies and experimental details from leading research groups.

Introduction to Synthetic Challenges

The core structure of **Przewalskin B** features a complex tetracyclic framework characterized by a fused spiro-lactone, a congested all-carbon quaternary center, and multiple stereocenters. These structural features present formidable challenges for synthetic chemists, requiring innovative and efficient strategies to construct the intricate ring system with precise stereochemical control. Several research groups have successfully completed the total synthesis of **Przewalskin B**, employing distinct and insightful approaches.

Comparative Analysis of Synthetic Routes

Three prominent total syntheses of **Przewalskin B** are highlighted in this report, developed by the research groups of She, Tu, and Xie. Each synthesis employs a unique strategy for the construction of the tetracyclic core and installation of the key functionalities. A summary of the quantitative data for each route is presented below for comparative analysis.

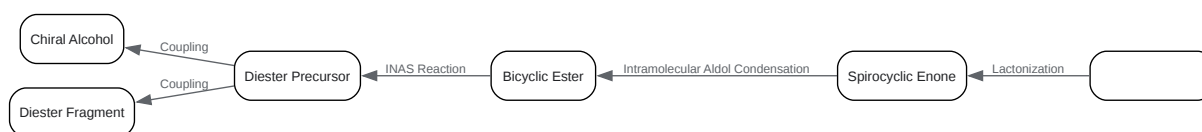
Synthetic Route	Key Features	Number of Steps (Longest Linear Sequence)	Overall Yield	Stereochemistry
She Group (-)-Przewalskin B	Intramolecular Nucleophilic Acyl Substitution (INAS), Intramolecular Aldol Condensation	15	8.1%	Enantioselective
Tu Group (+)-Przewalskin B	Intermolecular SN2' Substitution, Diastereoselective Organocatalytic Aldol Cyclization, Rh(II)-mediated C-H Insertion	Not explicitly stated in abstract	Not explicitly stated in abstract	Enantioselective
Xie Group (±)-Przewalskin B	Diels-Alder Reaction, Claisen-Johnson Rearrangement, Ring-Closing Metathesis (RCM)	Not explicitly stated in abstract	Not explicitly stated in abstract	Racemic

Retrosynthetic Analysis and Key Strategies

The divergent synthetic plans highlight different approaches to disconnecting the complex structure of **Przewalskin B** into simpler, commercially available starting materials.

She Group's Approach: A Convergent Strategy

The She group's enantioselective synthesis of (-)-**Przewalskin B** utilizes a convergent strategy, featuring an intramolecular nucleophilic acyl substitution (INAS) reaction to construct a key bicyclic intermediate.[1][2] This is followed by an intramolecular aldol condensation to form the spirocyclic core.



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Caption: Retrosynthetic analysis of (-)-**Przewalskin B** by the She group.

Tu Group's Strategy: Asymmetric Catalysis and C-H Functionalization

The Tu group's synthesis of (+)-**Przewalskin B** showcases the power of modern synthetic methods, including an organocatalytic aldol cyclization to establish the B-ring and a rhodium-catalyzed intramolecular C-H insertion to forge the C/D ring system.[3][4]



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Caption: Key transformations in the Tu group's synthesis of (+)-**Przewalskin B**.

Xie Group's Approach: A Racemic Synthesis Featuring Pericyclic Reactions

The Xie group developed a concise total synthesis of (±)-**Przewalskin B**, employing classic and powerful reactions.[5] A Diels-Alder reaction was used to construct the A-ring, a Claisen-Johnson rearrangement to set the spiro-quaternary center, and a ring-closing metathesis (RCM) to form the enone moiety in the C-ring.



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